molecular formula C9H8FN3 B578190 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-45-9

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B578190
CAS No.: 1365271-45-9
M. Wt: 177.182
InChI Key: APVNCXZNFSZHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound with a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol. It features a benzotriazole ring substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 6-position.

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-1,2,3-benzotriazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can yield various substituted benzotriazole derivatives .

Scientific Research Applications

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as fluorescence.

    Biochemistry: It serves as a fluorescent probe in biochemical studies.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets. The cyclopropyl and fluorine substituents contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1-Cyclopropyl-1,2,3-benzotriazole: Lacks the fluorine substituent, which may affect its reactivity and binding properties.

    6-Fluoro-1,2,3-benzotriazole: Lacks the cyclopropyl group, which may influence its stability and interaction with molecular targets.

    1-Cyclopropyl-6-chloro-1,2,3-benzotriazole: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of cyclopropyl and fluorine substituents, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-cyclopropyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVNCXZNFSZHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742839
Record name 1-Cyclopropyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-45-9
Record name 1-Cyclopropyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.